Einecs 302-933-1
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals marketed in the EU between 1971 and 1981. Regulatory frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) emphasize filling toxicity data gaps for EINECS compounds using computational methods such as Quantitative Structure-Activity Relationships (QSARs) and read-across approaches . These methods rely on structural and functional similarities to infer properties of uncharacterized chemicals from well-studied analogs .
Properties
CAS No. |
94135-63-4 |
|---|---|
Molecular Formula |
C14H33N5O4 |
Molecular Weight |
335.44 g/mol |
IUPAC Name |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;hexanedioic acid |
InChI |
InChI=1S/C8H23N5.C6H10O4/c9-1-3-11-5-7-13-8-6-12-4-2-10;7-5(8)3-1-2-4-6(9)10/h11-13H,1-10H2;1-4H2,(H,7,8)(H,9,10) |
InChI Key |
ADLPVBCBMDDLJK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC(=O)O.C(CNCCNCCNCCN)N |
Related CAS |
30580-35-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarity and Read-Across Analysis
EINECS compounds are often compared using structural similarity metrics like the Tanimoto index , calculated via PubChem 2D fingerprints. A threshold of ≥70% similarity is commonly used to identify analogs . For instance:
- Coverage Efficiency : A study demonstrated that 1,387 labeled chemicals (e.g., REACH Annex VI substances) could cover 33,000 EINECS compounds through similarity networks, illustrating the "network effect" of read-across .
- Example Analogs: While EINECS 302-933-1’s exact analogs are unspecified, similar approaches identify compounds like chlorinated alkanes, mononitrobenzenes, and organothiophosphates as high-priority groups for QSAR modeling due to their structural homogeneity .
Table 1: Key Structural Similarity Metrics
| Metric | Value/Description | Source |
|---|---|---|
| Tanimoto Threshold | ≥70% (for analog identification) | |
| Coverage Efficiency | 1:24 (1 labeled compound covers 24) | |
| Common Scaffolds | Chlorinated alkanes, nitrobenzenes |
Physicochemical Property Comparison
Physicochemical properties such as hydrophobicity (log Kow), bioavailability, and reactivity are critical for toxicity prediction. A comparative analysis of ERGO reference substances (28 compounds) and EINECS chemicals (56,703 compounds) revealed:
- Property Ranges : ERGO compounds occupied ~70% of the EINECS domain for bioavailability-related properties (e.g., solubility, membrane permeability) .
- Outlier Detection : Approximately 15% of EINECS compounds exhibited properties outside biologically relevant ranges (e.g., extreme log Kow), necessitating tailored QSAR models .
Table 2: Property Ranges for EINECS Compounds
| Property | EINECS Range | ERGO Coverage |
|---|---|---|
| log Kow | -4 to 12 | 85% |
| Water Solubility (mg/L) | 0.001–10,000 | 78% |
| Molecular Weight | 50–800 Da | 92% |
Functional and Toxicity Comparisons
QSAR models for acute toxicity prediction highlight functional similarities among EINECS compounds:
- Chlorinated Alkanes : Models using in vitro data and log Kow achieved R² = 0.89 for fish toxicity .
- Organothiophosphates: Interspecies models (daphnid-to-fish) showed 80% accuracy in toxicity extrapolation .
- Mononitrobenzenes: Advisory tools directed users to organism-specific QSARs with log Kow-dependent applicability domains .
Table 3: QSAR Model Performance
| Chemical Group | Model Type | Accuracy (R²/BLEU) | Organism |
|---|---|---|---|
| Chlorinated Alkanes | In vitro to in vivo | 0.89 | Fish |
| Organothiophosphates | Interspecies | 0.80 | Daphnid/Fish |
| Mononitrobenzenes | Log Kow-dependent | 0.75 | Multi-species |
Limitations and Challenges
- Data Sparsity: Only 54% of EINECS chemicals are classifiable into QSAR-friendly groups, leaving ~46% (e.g., botanical extracts) requiring novel methods .
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